molecular formula C24H21NO2 B11570084 10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11570084
M. Wt: 355.4 g/mol
InChI Key: JLVMMVLYPFSJMT-UHFFFAOYSA-N
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Description

10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoline core with a 4-ethylphenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a multi-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate. This reaction is typically carried out in the presence of a catalyst such as CuO supported on a zeolite-Y catalyst under reflux conditions in ethanol . Another method involves the Michael addition to enaminones, which can be achieved using both microwave irradiation and conventional heating .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times. Additionally, the use of heterogeneous catalysts like CuO on zeolite-Y can facilitate the recovery and reuse of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with cellular targets, leading to antiproliferative effects. The compound is believed to interfere with DNA replication and induce apoptosis in cancer cells. The presence of electron-withdrawing groups on the imidazole ring enhances its antiproliferative potential .

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C24H21NO2/c1-2-14-10-12-15(13-11-14)20-21-18(8-5-9-19(21)26)25-23-16-6-3-4-7-17(16)24(27)22(20)23/h3-4,6-7,10-13,20,25H,2,5,8-9H2,1H3

InChI Key

JLVMMVLYPFSJMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54

Origin of Product

United States

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